molecular formula C12H12ClNO3S B3014038 5-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)thiophene-2-carboxamide CAS No. 1396882-79-3

5-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)thiophene-2-carboxamide

Cat. No.: B3014038
CAS No.: 1396882-79-3
M. Wt: 285.74
InChI Key: RWOSWFNCWRCCLP-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C12H12ClNO3S and its molecular weight is 285.74. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Synthesis of Novel Antimycobacterial Agents Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and showed promising antimycobacterial activity against M. tuberculosis H37Rv (Mtb), indicating their potential as antitubercular agents. These compounds were characterized by NMR and mass spectral analysis, highlighting their lower cytotoxicity profiles (Marvadi et al., 2020).

Antimicrobial Schiff Bases Synthesis 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes were synthesized and treated with different substituted aryl aldehydes to produce Schiff bases. These compounds exhibited antimicrobial activity and were characterized by IR, 1H NMR, and mass spectral data (Arora et al., 2013).

Biological Applications

Inhibitors of Influenza A Virus Furan-carboxamide derivatives were synthesized as potent inhibitors of the H5N1 influenza A virus. The structure-activity relationship studies indicated the significance of the substituted heterocyclic moiety, with specific compounds demonstrating strong anti-influenza activity (Yongshi et al., 2017).

Chemical Modification and Reactivity

Direct C3-Arylation of Carboxamides A palladium-based catalytic system was used for the direct C3-arylation of furan-2-carboxamides and thiophene-2-carboxamides. This study demonstrated the influence of reaction conditions on the regioselectivity of the arylation process, providing insight into the reactivity of these carboxamides (Si Larbi et al., 2012).

Supramolecular Effects on Crystal Packing The effect of aromaticity on crystal packing was studied for furan/thiophene carboxamide compounds. The study highlighted the role of heteroatom substitution and π-based interactions in the crystal packing of these compounds, offering insights into their supramolecular architecture (Rahmani et al., 2016).

Multi-component Synthesis of Bifurans A novel approach for the multi-component synthesis of highly functionalized 2,2′-bifurans and 2-(thiophen-2-yl)furans was described, providing a unique method for synthesizing these compounds and adding to the understanding of their chemical reactivity (Sayahi et al., 2015).

Properties

IUPAC Name

5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3S/c1-12(16,9-3-2-6-17-9)7-14-11(15)8-4-5-10(13)18-8/h2-6,16H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOSWFNCWRCCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(S1)Cl)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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